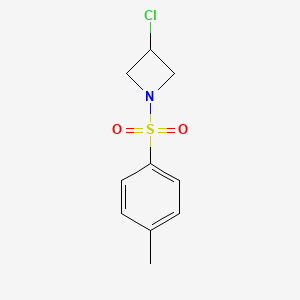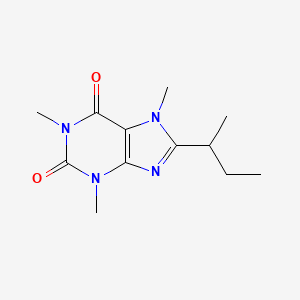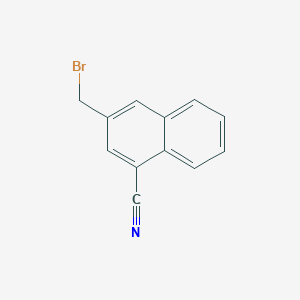
3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-tosylazetidine is a four-membered heterocyclic compound that belongs to the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. The presence of a tosyl group (p-toluenesulfonyl) and a chlorine atom in the structure of 3-chloro-1-tosylazetidine further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Strong nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidines with various functional groups.
Ring-opening reactions: Formation of linear or branched amines, alcohols, or thiols.
Oxidation and reduction: Formation of oxidized or reduced derivatives of 3-chloro-1-tosylazetidine
Wissenschaftliche Forschungsanwendungen
3-chloro-1-tosylazetidine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting central nervous system disorders.
Polymer chemistry: Utilized in the synthesis of novel polymers with unique properties, such as enhanced thermal stability and mechanical strength
Wirkmechanismus
The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tosylazetidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-chloroazetidine: Lacks the tosyl group, resulting in different reactivity and stability profiles.
1-tosylaziridine: A three-membered ring compound with higher ring strain and different reactivity compared to azetidines
Uniqueness
3-chloro-1-tosylazetidine is unique due to the combination of the tosyl group and the chlorine atom, which imparts distinct reactivity and stability characteristics. This makes it a valuable intermediate in various chemical transformations and a promising candidate for further research in medicinal and polymer chemistry .
Eigenschaften
CAS-Nummer |
24083-59-8 |
|---|---|
Molekularformel |
C10H12ClNO2S |
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
3-chloro-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
YETLWFZXEQXIFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)

